

# 3-Bromopyridine-4-thiol chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 3-Bromopyridine-4-thiol

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## An In-depth Technical Guide to 3-Bromopyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and key data for **3-Bromopyridine-4-thiol**. It is intended to serve as a valuable resource for professionals in research and drug development.

## Chemical Structure and IUPAC Name

**3-Bromopyridine-4-thiol** exists in a tautomeric equilibrium with its thione form, 3-bromo-1H-pyridine-4-thione. The thione form is generally considered to be the more stable tautomer.

- Common Name: **3-Bromopyridine-4-thiol**
- IUPAC Name: 3-bromo-1H-pyridine-4-thione[1]
- Molecular Formula: C<sub>5</sub>H<sub>4</sub>BrNS
- Canonical SMILES: C1=CNC=C(C1=S)Br[1]
- InChI: InChI=1S/C5H4BrNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)

The chemical structure is depicted below:

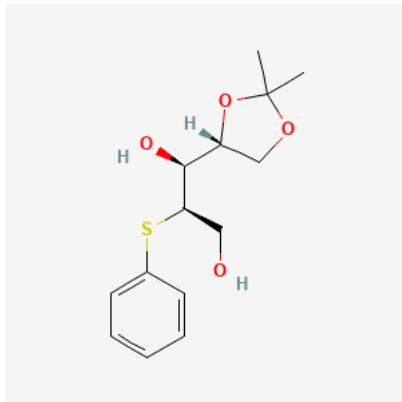


Image Source: PubChem CID 13550596

## Quantitative Data

Comprehensive experimental data for **3-Bromopyridine-4-thiol** is not readily available in the literature. The following table summarizes the key computed and known properties.

Property	Value	Source
Molecular Weight	190.06 g/mol	<a href="#">[1]</a>
CAS Number	82264-72-0	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-

## Experimental Protocols: Synthesis of 3-Bromopyridine-4-thiol

A specific, validated experimental protocol for the synthesis of **3-Bromopyridine-4-thiol** is not extensively documented. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related pyridine derivatives. The proposed pathway involves two main stages:

- Synthesis of 3-Bromo-4-chloropyridine: This intermediate can be synthesized from commercially available starting materials.
- Conversion of 3-Bromo-4-chloropyridine to **3-Bromopyridine-4-thiol**: This involves a nucleophilic substitution reaction to replace the chlorine atom with a thiol group.

#### Stage 1: Synthesis of 3-Bromo-4-chloropyridine from 4-Chlorofuro[3,2-c]pyridine

This protocol is adapted from a known procedure for the bromination of a related heterocyclic compound.

- Materials:
  - 4-Chlorofuro[3,2-c]pyridine
  - Carbon tetrachloride (CCl<sub>4</sub>)
  - Bromine (Br<sub>2</sub>)
  - Methanol (MeOH)
  - 20% aqueous sodium hydroxide (NaOH) solution
  - Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
  - Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Procedure:
  - Dissolve 4-chlorofuro[3,2-c]pyridine in carbon tetrachloride and cool the solution to -15 °C.
  - Slowly add bromine dropwise to the cooled solution.
  - Allow the reaction mixture to stir at room temperature for 18 hours.
  - Remove the solvent under reduced pressure.
  - Dissolve the residue in methanol and add 20% aqueous sodium hydroxide solution. Stir for 1 hour at room temperature.

- Remove the methanol under reduced pressure.
- Partition the residue between water and dichloromethane.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield 3-bromo-4-chloropyridine.

### Stage 2: Conversion of 3-Bromo-4-chloropyridine to **3-Bromopyridine-4-thiol**

This stage is based on the general conversion of chloropyridines to pyridinethiols using thiourea.

- Materials:

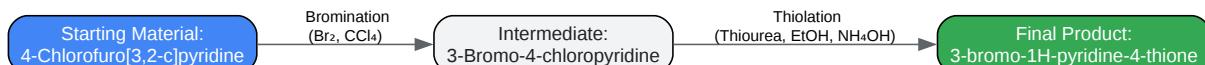
- 3-Bromo-4-chloropyridine
- Thiourea
- Ethanol (EtOH)
- Aqueous ammonia (NH<sub>4</sub>OH)

- Procedure:

- Reflux a mixture of 3-bromo-4-chloropyridine and thiourea in ethanol.
- After the reaction is complete (monitored by TLC), add aqueous ammonia to the mixture.
- Continue to heat the mixture for a specified period to hydrolyze the intermediate isothiouronium salt.
- Cool the reaction mixture and neutralize it with a suitable acid to precipitate the product.
- Collect the solid product by filtration, wash with water, and dry to obtain **3-Bromopyridine-4-thiol**.

## Logical Relationships and Workflows

As no specific signaling pathways involving **3-Bromopyridine-4-thiol** have been identified in the literature, a diagram of the proposed synthetic workflow is provided below.



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Caption: Proposed synthetic workflow for 3-bromo-1H-pyridine-4-thione.

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## References

- 1. 3-Bromo-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
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